2,2'-sulfanediylbis(N-phenylquinoline-4-carboxamide)
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Overview
Description
2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its unique structure, which includes a quinoline backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through a Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Introduction of Functional Groups:
Final Assembly: The final compound is assembled by coupling the functionalized quinoline with N-phenyl-4-quinolinecarboxamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxamide: This compound shares a similar quinoline backbone but lacks the anilinocarbonyl and sulfanyl groups.
2-(2-Thienyl)-4-quinolinecarboxamide: Another related compound with a thienyl group instead of the anilinocarbonyl group.
Uniqueness
The presence of the anilinocarbonyl and sulfanyl groups in 2-{[4-(ANILINOCARBONYL)-2-QUINOLYL]SULFANYL}-N~4~-PHENYL-4-QUINOLINECARBOXAMIDE imparts unique chemical and biological properties, making it distinct from other quinolinecarboxamide derivatives .
Properties
Molecular Formula |
C32H22N4O2S |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-phenyl-2-[4-(phenylcarbamoyl)quinolin-2-yl]sulfanylquinoline-4-carboxamide |
InChI |
InChI=1S/C32H22N4O2S/c37-31(33-21-11-3-1-4-12-21)25-19-29(35-27-17-9-7-15-23(25)27)39-30-20-26(24-16-8-10-18-28(24)36-30)32(38)34-22-13-5-2-6-14-22/h1-20H,(H,33,37)(H,34,38) |
InChI Key |
UVJHVNOIFWCLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)SC4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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